molecular formula C12H15N3O2 B2859038 1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide CAS No. 1396686-78-4

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide

Cat. No. B2859038
M. Wt: 233.271
InChI Key: QSJJXLSMPRYBAP-UHFFFAOYSA-N
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Description

“1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide” is a chemical compound. It is an analogue of azetidine , a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It has been reported that azetidine-2-carboxamide analogues have sub-micromolar potencies .

Scientific Research Applications

Synthesis of Complex Molecules

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide serves as a precursor in the synthesis of complex molecular structures. For instance, it has been utilized in the creation of new pyridothienopyrimidines and pyridothienotriazines, showcasing antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). This demonstrates its role in developing new therapeutic agents.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds derived from 1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide. The synthesis and biological evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, for example, have shown significant antidepressant and nootropic activities, indicating the broader applicability of these compounds in medicinal chemistry and pharmaceutical research (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Cognitive Function Enhancement

The compound has also been linked to the potential treatment of cognitive deficits in neurological disorders, acting as a selective agonist for nicotinic acetylcholine receptors. This specificity could lead to the development of new treatments for cognitive impairment associated with conditions such as schizophrenia and Alzheimer's disease (Mazurov et al., 2012).

properties

IUPAC Name

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9(16)15-7-11(8-15)12(17)14-6-10-3-2-4-13-5-10/h2-5,11H,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJJXLSMPRYBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide

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